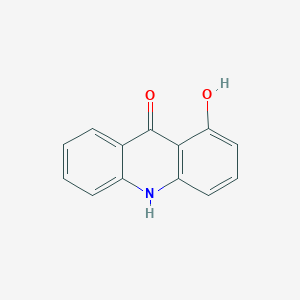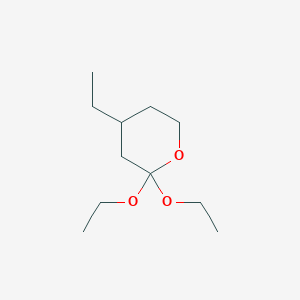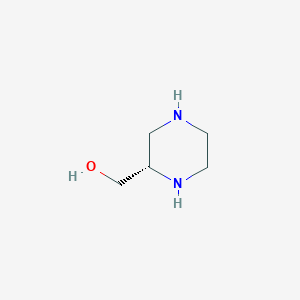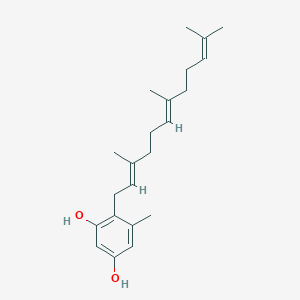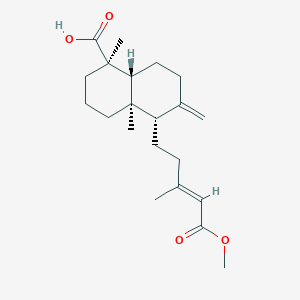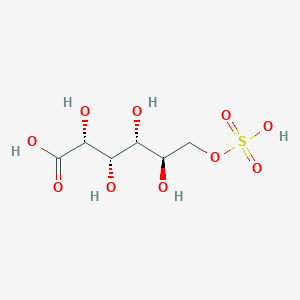
Gluconate 6-sulfate
Vue d'ensemble
Description
Gluconate 6-sulfate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a sulfated derivative of D-glucose, which is a monosaccharide and a primary source of energy for living organisms. Gluconate 6-sulfate is synthesized by the sulfation of D-glucose under specific conditions.
Applications De Recherche Scientifique
Antibacterial Activity Enhancement
Gluconate, particularly in combination with chlorhexidine, has been studied for its ability to prolong antibacterial activity on teeth surfaces. Research indicates that the effectiveness of sulfates, such as chlorhexidine sulfate, in this regard is linked to the acidity and concentration of sulfate solutions. This interaction may lead to the development of bonded crystals of calcium sulfate, which transform into relatively insoluble chlorhexidine sulfate (Turesky, Warner, Lin, & Soloway, 1977).
Enzymatic Reactions and Metabolism
Gluconate is a key nutrient degraded by gluconokinase to produce 6‐phosphogluconate, an important biochemical reaction. A study using isothermal titration calorimetry provides insights into the reaction's properties, suggesting a ternary complex mechanism with ATP binding first. This research helps understand the dynamics of enzyme-catalyzed reactions involving gluconate (Rohatgi, Guðmundsson, & Rolfsson, 2015).
Nutritional Supplementation
Zinc gluconate, among other water-soluble zinc salts, is often used as a dietary supplement. It has been found to be effective in preventing zinc deficiency and treating diarrhea, especially in children. A study comparing zinc absorption from different zinc salts, including gluconate, provides evidence of its effectiveness and potential as a nutritional supplement (Wegmüller, Tay, Zeder, Brnić, & Hurrell, 2013).
Biochemical Applications
Gluconate is also significant in biochemical applications, such as in the study of 6-phospho-d-gluconate dehydrogenase from Pseudomonas fluorescens. This enzyme plays a role in metabolic pathways like the hexose monophosphate pathway. The purification and study of this enzyme provide valuable insights into bacterial metabolism and enzyme function (Stournaras, Butz, & Kurz, 1982).
Water Treatment and Environmental Applications
Gluconate's interaction with metals and its role in water treatment processes have been explored. For example, studies on sulfate in sewage sludge using ion chromatographic techniques involving gluconate highlight its utility in environmental monitoring and treatment processes (Petersen & Ahring, 1990).
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-sulfooxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O10S/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H,13,14,15)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNVLPBLRLGASF-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143577 | |
| Record name | Gluconate 6-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gluconate 6-sulfate | |
CAS RN |
10092-88-3 | |
| Record name | Gluconate 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gluconate 6-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)
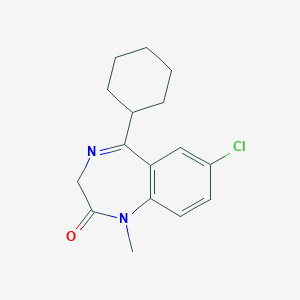


![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)

